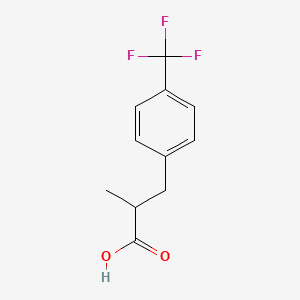

2-(4-(Trifluoromethyl)benzyl)propanoic acid

描述

2-(4-(Trifluoromethyl)benzyl)propanoic acid is a useful research compound. Its molecular formula is C11H11F3O2 and its molecular weight is 232.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

Compounds with similar structures have been found to interact with various receptors, indicating a potential for diverse biological activities .

Mode of Action

It’s known that benzylic compounds can undergo electrophilic substitution due to excessive π-electrons delocalization . This property might play a role in its interaction with its targets.

Biochemical Pathways

Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a wide range of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects .

生化分析

Biochemical Properties

2-(4-(Trifluoromethyl)benzyl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known to influence its reactivity and interaction with biomolecules. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. The exact nature of these interactions can vary, but they often involve binding to the active sites of enzymes or altering the enzyme’s conformation .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in metabolic pathways, leading to changes in the levels of specific metabolites. Additionally, it may interact with cell surface receptors, altering cell signaling and impacting cellular responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating them, depending on the context. It may also interact with DNA or RNA, influencing gene expression. These interactions can lead to changes in the activity of specific genes and proteins, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other compounds, which could have different effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways. For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites. These interactions can lead to changes in metabolic flux and the levels of certain metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may be transported by specific transporters or bind to proteins that facilitate its movement within the cell. Its localization and accumulation in specific cellular compartments can influence its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its presence in certain subcellular locations can enhance or inhibit its interactions with biomolecules, ultimately affecting its biochemical properties and cellular effects .

生物活性

2-(4-(Trifluoromethyl)benzyl)propanoic acid, with the chemical formula C12H12F3O2 and CAS number 1192772-71-6, is a compound that has gained attention in recent years for its potential biological activities. The trifluoromethyl group enhances its lipophilicity and may influence its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

The compound is characterized by the presence of a propanoic acid moiety linked to a benzyl group that contains a trifluoromethyl substituent. This structural configuration is significant in determining its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C12H12F3O2 |

| Molecular Weight | 250.22 g/mol |

| CAS Number | 1192772-71-6 |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Studies have shown that compounds with similar structures can act as agonists or antagonists for specific receptors, such as PPARα (peroxisome proliferator-activated receptor alpha) and TRPV1 (transient receptor potential vanilloid 1) .

Agonism of PPARα

Research indicates that compounds similar to this compound can activate PPARα, leading to anti-inflammatory effects and improvements in metabolic disorders . This mechanism is particularly relevant in the context of conditions like diabetic retinopathy, where modulation of PPARα activity has shown promise in preclinical studies.

TRPV1 Antagonism

In another study, derivatives of this compound were synthesized and evaluated for their ability to inhibit TRPV1 activation. These compounds demonstrated significant analgesic effects in animal models, suggesting potential applications in pain management .

Pharmacological Properties

The pharmacological profile of this compound includes:

- Anti-inflammatory Effects : Compounds activating PPARα are known to reduce inflammation.

- Analgesic Activity : TRPV1 antagonists derived from similar structures have shown effectiveness in reducing pain responses.

- Metabolic Regulation : Potential implications in managing metabolic syndromes through modulation of lipid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

-

PPARα Agonism : In a study involving diabetic rat models, a related compound demonstrated significant reductions in retinal vascular leakage, highlighting its therapeutic potential for diabetic complications .

Compound EC50 (nM) Effect on Retinal Leakage A91 <50 Significant reduction Fenofibrate N/A Positive control -

TRPV1 Antagonism : Another study synthesized various derivatives that inhibited capsaicin-induced hypothermia in animal models, indicating their analgesic properties .

Compound Inhibition (%) Analgesic Activity 4-F >70 High 4-CF3 >60 Moderate

科学研究应用

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

2-(4-(Trifluoromethyl)benzyl)propanoic acid is a derivative of propionic acid, which is known for its analgesic and anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, thus reducing inflammation and pain .

Case Study: Loxoprofen

Loxoprofen, a non-steroidal anti-inflammatory drug (NSAID), is a phenylpropionic acid derivative that shares structural similarities with this compound. It has been shown to possess significant anti-inflammatory effects while minimizing gastrointestinal side effects compared to traditional NSAIDs . The synthesis of such compounds often relies on intermediates like this compound.

Agrochemical Applications

2. Herbicide Development

The trifluoromethyl group enhances the biological activity of herbicides. Research has demonstrated that trifluoromethyl-substituted compounds exhibit increased herbicidal activity against various weed species. For instance, studies on trifluoromethylpyridines have shown their effectiveness in controlling key weeds in cereal crops .

Case Study: Synthesis of Trifluoromethylpyridines

The synthesis of trifluoromethylpyridines involves using intermediates like this compound. These compounds have been developed for their high herbicidal activity on grass species, showcasing the potential of trifluoromethyl-containing compounds in agrochemicals .

Material Science Applications

3. Polymer Chemistry

Fluorinated compounds are known to impart unique properties to polymers, such as increased chemical resistance and thermal stability. The incorporation of this compound into polymer matrices can enhance their performance in harsh environments.

Case Study: Fluorinated Polymers

Research into fluorinated polymers indicates that adding trifluoromethyl groups can significantly improve the mechanical properties and thermal stability of the resulting materials . This application is particularly relevant in industries requiring robust materials for electronics or aerospace.

Comparative Analysis of Applications

| Application Area | Key Benefits | Example Compound |

|---|---|---|

| Pharmaceuticals | Anti-inflammatory, analgesic properties | Loxoprofen |

| Agrochemicals | Enhanced herbicidal activity | Trifluoromethylpyridines |

| Material Science | Improved chemical resistance and thermal stability | Fluorinated Polymers |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(Trifluoromethyl)benzyl)propanoic acid, and what are the key optimization parameters?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or coupling reactions between trifluoromethyl-substituted benzyl halides and propanoic acid derivatives. For example, hydrolysis of ester precursors using LiOH in THF/water mixtures (as in ) is a common step. Key parameters include:

- Catalyst selection : Acidic or basic conditions tailored to intermediates (e.g., highlights NaOH for saponification).

- Temperature control : Reactions often proceed at 22–25°C (e.g., ), with elevated temperatures for hydrolysis (40–60°C).

- Purification : Column chromatography or preparative HPLC ( ) ensures purity. Monitor reaction progress via TLC or NMR .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a multi-technique approach:

- HPLC/UV : Purity assessment at 254 nm ( ).

- NMR spectroscopy : 1H, 13C, and 19F NMR to confirm substituent positions (e.g., trifluoromethyl group at δ ~110–120 ppm in 19F NMR). emphasizes spectral validation for analogous compounds.

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- Melting point analysis : Compare with literature values (e.g., mp data in ) .

Advanced Research Questions

Q. How can discrepancies in NMR data for this compound be resolved across different studies?

- Methodological Answer : Discrepancies may arise from solvent effects (e.g., DMSO vs. CDCl3) or concentration differences. Strategies include:

- Standardized conditions : Use deuterated solvents and internal standards (e.g., TMS). shows specific optical rotation data dependent on solvent and concentration.

- Cross-validation : X-ray crystallography (if crystalline) or computational modeling (DFT) to validate structural assignments.

- Variable-temperature NMR : Resolve dynamic effects in crowded spectral regions .

Q. What strategies are effective in improving the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Enantiomeric purity is critical for biological activity studies. Approaches include:

- Chiral catalysts : Use asymmetric catalysis (e.g., Evans auxiliaries) during key bond-forming steps.

- Chiral resolution : Enzymatic resolution (lipases) or chiral HPLC ( ). references the (R)-enantiomer of a related compound, suggesting chiral stationary phases (CSPs) like cellulose derivatives.

- Kinetic resolution : Optimize reaction kinetics to favor one enantiomer .

Q. How can researchers address low yields in the final hydrolysis step of this compound synthesis?

- Methodological Answer : Low yields may result from incomplete hydrolysis or side reactions. Mitigation strategies:

- Reaction monitoring : Use in-situ IR or LC-MS to track ester-to-acid conversion.

- Base optimization : Replace LiOH with stronger bases (e.g., KOH) or phase-transfer catalysts.

- Solvent systems : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates ( ). Post-reaction acidification to pH ~6 minimizes side-product formation .

Q. Data Analysis and Contradiction Resolution

Q. How should conflicting bioactivity data for this compound derivatives be analyzed?

- Methodological Answer : Contradictions may stem from assay variability or structural impurities. Steps:

- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell lines, incubation times).

- Impurity profiling : Use HPLC-MS to identify byproducts ( ).

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., ’s amide derivatives) to isolate bioactive motifs .

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer : Use density functional theory (DFT) for:

- logP prediction : Assess hydrophobicity ( calculates XlogP ~2.9 for similar compounds).

- pKa estimation : Acid dissociation constants via COSMO-RS.

- Conformational analysis : Identify stable rotamers influencing reactivity. Tools like Gaussian or ORCA are recommended .

Q. Experimental Design

Q. What in vitro models are appropriate for evaluating the anti-inflammatory activity of this compound?

- Methodological Answer : Use LPS-stimulated macrophages (RAW 264.7) to measure TNF-α/IL-6 suppression. Include:

- Dose-response curves : 1–100 µM range.

- Controls : Dexamethasone (positive) and vehicle (negative).

- Mechanistic probes : Western blotting for NF-κB pathway proteins ( references anti-inflammatory properties of analogous acids) .

属性

IUPAC Name |

2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPLOHWBAJQCOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693254 | |

| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192772-71-6 | |

| Record name | 2-Methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。